Dominant Endogenous Sterol Abundance vs. Episterol in Leishmania Promastigotes
In untreated Leishmania amazonensis promastigotes, 5-dehydroepisterol constitutes 76.4% of total free sterols, whereas its immediate biosynthetic precursor episterol accounts for only 12.8% [1]. This nearly 6-fold differential abundance establishes 5-dehydroepisterol, not episterol, as the principal membrane sterol and metabolic reservoir in this clinically relevant parasite. Upon exposure to the triazole antifungal ravuconazole (0.5 μM for 72 h), 5-dehydroepisterol levels collapse dramatically to 8.8%, while 14α-methyl sterols accumulate to 82-87% of total sterols, confirming that 5-dehydroepisterol depletion serves as a direct pharmacodynamic marker of CYP51 inhibition [1].
| Evidence Dimension | Relative abundance (% of total free sterols) in L. amazonensis promastigotes |
|---|---|
| Target Compound Data | 5-Dehydroepisterol: 76.4% (control); 8.8% (0.5 μM ravuconazole, 72 h) |
| Comparator Or Baseline | Episterol: 12.8% (control); undetectable (0.5 μM ravuconazole, 72 h) |
| Quantified Difference | 5.97-fold higher abundance under control conditions |
| Conditions | High-resolution GC-MS analysis of free sterols extracted from L. amazonensis promastigotes; control vs. 72 h ravuconazole exposure |
Why This Matters
This abundance differential identifies 5-dehydroepisterol as the critical biomarker for antifungal efficacy in Leishmania models, making it the appropriate compound for sterol depletion assays and metabolic tracing studies.
- [1] de Macedo-Silva ST, Urbina JA, de Souza W, Rodrigues JC. In vitro antileishmanial activity of ravuconazole, a triazole antifungal drug, as a potential treatment for leishmaniasis. J Antimicrob Chemother. 2013;68(6):1360-1371. Table 2. View Source
